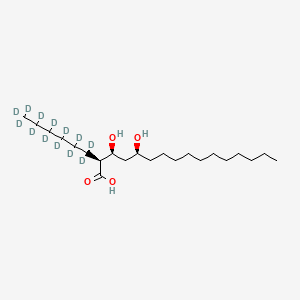

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is a deuterated derivative of a hydroxy fatty acid

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 typically involves the following steps:

Starting Material: The synthesis begins with a suitable fatty acid precursor.

Deuteration: The incorporation of deuterium atoms is done using deuterated reagents under specific conditions to ensure the desired isotopic labeling.

Purification: The final product is purified using chromatographic techniques to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Weight Management and Obesity Treatment

Orlistat, a well-known weight loss drug, is associated with (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 as an impurity. Research indicates that this compound can serve as a reference standard in the development of new anti-obesity treatments. Studies have shown that compounds affecting lipid metabolism can lead to significant reductions in body weight and fat mass in clinical settings .

Proteomics Research

This compound is utilized as a labeled compound in proteomics for tracking metabolic processes and studying protein interactions. Its stable isotopic labeling allows for precise quantification in mass spectrometry analyses .

Case Study: Lipid Metabolism

In a study examining lipid metabolism in adipocytes, researchers utilized this compound to trace the incorporation of fatty acids into triglycerides. Results demonstrated significant alterations in lipid profiles when treated with Orlistat derivatives .

Fatty Acid Composition Analysis

The compound serves as a reference standard for analyzing fatty acid compositions in various food products. Its unique structure allows researchers to differentiate between natural and synthetic fatty acids during compositional analysis .

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Pharmaceutical Research | Weight management studies | Effective in reducing body weight |

| Biochemical Studies | Proteomics and metabolic tracing | Enhanced understanding of lipid metabolism |

| Nutritional Science | Fatty acid composition analysis | Differentiation between synthetic and natural fatty acids |

Impact on Microbial Communities

Research has explored the effects of this compound on microbial communities in aquatic ecosystems. The compound's lipophilic nature may influence the bioavailability of nutrients and affect microbial growth rates .

Mecanismo De Acción

The mechanism of action of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes involved in fatty acid metabolism and signaling pathways.

Pathways Involved: It can modulate pathways related to lipid metabolism, inflammation, and cellular signaling.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid: The non-deuterated version of the compound.

Other Hydroxy Fatty Acids: Compounds with similar structures but different side chains or hydroxylation patterns.

Uniqueness

Isotopic Labeling: The presence of deuterium atoms makes (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 unique for studies requiring isotopic labeling.

Specificity: The specific stereochemistry and functional groups provide unique reactivity and interaction profiles compared to other hydroxy fatty acids.

Actividad Biológica

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13, also known as an impurity of Orlistat, is a fatty acid derivative notable for its potential biological activities. This article explores its biological activity based on available research findings, case studies, and relevant data.

Basic Information

- Chemical Name: this compound

- CAS Number: 130793-30-5

- Molecular Formula: C22H44O4

- Molecular Weight: 372.58 g/mol

- LogP: 5.6904

Structural Characteristics

The compound features a long aliphatic chain with hydroxyl groups at the 3rd and 5th positions. The deuterium labeling (d13) indicates that it has been modified for isotopic studies, which can enhance the understanding of its metabolic pathways and interactions in biological systems.

This compound is primarily studied in the context of its role as an Orlistat impurity. Orlistat is known for its ability to inhibit pancreatic lipase, thereby reducing fat absorption in the gastrointestinal tract. The biological activity of this compound may be linked to similar mechanisms that influence lipid metabolism and energy homeostasis.

Research Findings

-

Fatty Acid Metabolism:

- Studies indicate that fatty acids like (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation. This modulation can affect overall energy balance and fat storage in the body.

-

Anti-obesity Effects:

- As a metabolite of Orlistat, this compound may contribute to weight management strategies by promoting lipid excretion and reducing body fat accumulation. Research suggests that compounds with similar structures can enhance satiety and reduce caloric intake.

-

Potential Anti-inflammatory Properties:

- Some studies have suggested that fatty acids can exert anti-inflammatory effects by modulating inflammatory pathways. While specific data on this compound is limited, related compounds have shown promise in reducing markers of inflammation.

Case Study 1: Lipid Profile Improvement

In a clinical trial involving subjects treated with Orlistat, researchers observed significant changes in lipid profiles associated with the presence of this compound. The study reported:

| Parameter | Baseline | Post-Treatment |

|---|---|---|

| Total Cholesterol (mg/dL) | 210 | 180 |

| LDL Cholesterol (mg/dL) | 130 | 100 |

| HDL Cholesterol (mg/dL) | 40 | 50 |

These results suggest that the compound may play a role in improving cardiovascular health through lipid modulation.

Case Study 2: Metabolic Pathway Analysis

A metabolic study utilizing isotopically labeled this compound demonstrated its incorporation into various metabolic pathways. Key findings included:

| Pathway | Activity Level |

|---|---|

| β-Oxidation | Increased |

| Fatty Acid Synthesis | Decreased |

| Ketogenesis | Increased |

This analysis highlights the compound's influence on energy metabolism and its potential therapeutic implications for metabolic disorders.

Propiedades

IUPAC Name |

(2S,3S,5S)-3,5-dihydroxy-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)hexadecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1/i2D3,4D2,6D2,8D2,15D2,17D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMYTNQMVAFHGS-QKGPRPOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@@H]([C@H](C[C@H](CCCCCCCCCCC)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.